1-Benzyl-3-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)urea - 1211801-96-5

1-Benzyl-3-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)urea

Catalog Number: EVT-3039039
CAS Number: 1211801-96-5
Molecular Formula: C19H21N3O3
Molecular Weight: 339.395
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

While the exact compound "1-Benzyl-3-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)urea" was not found in the provided papers, similar diarylurea derivatives have been explored in various research contexts. These molecules often function as molecular scaffolds in medicinal chemistry, serving as starting points for developing novel therapeutics. [, ]

Synthesis Analysis

Although the synthesis of the specific compound wasn't described, related diarylureas are often synthesized via reactions between amines and isocyanates or by utilizing substituted phenyl carbamates as precursors. [, ] These reactions are usually carried out in the presence of organic solvents and may require catalysts or specific reaction conditions to achieve optimal yields.

Applications
  • Anti-cancer agents: Compounds like CHMFL-FLT3-213 [] and AC220 [] exhibit potent inhibitory activity against specific kinases involved in cancer cell growth and survival.
  • Anti-inflammatory agents: Compounds like DPC 333 [, ] demonstrate potent inhibition of TNF-α converting enzyme (TACE), a key target for treating inflammatory diseases.
  • Neuroprotective agents: Research on MMPP [] suggests the potential of similar compounds in protecting dopaminergic neurons, offering therapeutic possibilities for neurodegenerative diseases like Parkinson's disease.
  • Allosteric modulators: Compounds like PSNCBAM-1 [, ] exhibit allosteric modulation of the cannabinoid CB1 receptor, opening avenues for developing drugs targeting various neurological and metabolic disorders.

(2R)-2-{(3R)-3-Amino-3-[4-(2-methylquinolin-4-ylmethoxy)phenyl]-2-oxopyrrolidin-1-yl}-N-hydroxy-4-methylpentanamide (DPC 333)

Compound Description: DPC 333 is a potent inhibitor of tissue necrosis factor α–converting enzyme (TACE) []. Research suggests its potential therapeutic application for rheumatoid arthritis []. Studies in rodents revealed that the intestine plays a role in DPC 333 excretion, partially facilitated by the transporter P-gp [].

Methotrexate (MTX)

Compound Description: Methotrexate is a drug commonly used in treating rheumatoid arthritis []. It is primarily eliminated unchanged via renal and biliary excretion in humans, rats, and dogs [].

Relevance: While not directly structurally related to 1-Benzyl-3-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)urea, MTX exhibits a potential drug interaction with DPC 333. DPC 333 can affect the disposition of MTX by enhancing its renal elimination through the inhibition of biliary excretion and active renal reabsorption []. This interaction underscores the importance of considering related compounds when evaluating the pharmacokinetic profile of 1-Benzyl-3-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)urea.

1-(4-(4-Amino-3-(4-(2-morpholinoethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)phenyl)-3-(5-(tert-butyl)isoxazol-3-yl)urea (CHMFL-FLT3-213)

Compound Description: CHMFL-FLT3-213 demonstrates potent inhibitory effects against FLT3-ITD mutants and related oncogenic mutations frequently observed in acute myeloid leukemia (AML) []. Its mechanism involves affecting FLT3-ITD mediated signaling pathways, leading to apoptosis and cell cycle arrest at the G0/G1 phase [].

(S)-2-([11C]Methoxy)-4-[3-methyl-1-(2-piperidine-1-yl-phenyl)butyl-carbamoyl]-benzoic acid ([11C]Methoxy-repaglinide)

Compound Description: [11C]Methoxy-repaglinide is a carbon-11 labeled sulfonylurea receptor 1 (SUR1) ligand under investigation for noninvasive imaging of pancreatic β-cell status using positron emission tomography (PET) []. It demonstrates potential for diagnosing and monitoring type 1 and type 2 diabetes [].

1-(4-Chlorophenyl)-3-{3-[6-(pyrrolidin-1-yl)pyridin-2-yl]phenyl}urea (PSNCBAM-1)

Compound Description: PSNCBAM-1 acts as an allosteric antagonist of the cannabinoid CB1 receptor [, ]. Studies reveal its ability to reduce CB1 receptor ligand functional efficacy in the cerebellum, particularly demonstrating agonist-dependent functional antagonism [].

N-(2-(2-(3-methoxy-4-(oxazol-5-yl)phenylamino)oxazol-5-yl)phenyl)-N-methyl-2-morpholinoacetamide (BMS-337197)

Compound Description: BMS-337197 is recognized as a novel inhibitor of inosine monophosphate dehydrogenase (IMPDH) [].

N-Ethyl-N'-[2-methoxy-4-(5-methyl-4-{[(1S)-1-pyridin-3-ylbutyl]amino}pyrimidin-2-yl)phenyl]urea

Compound Description: The acid addition salts of N-Ethyl-N'-[2-methoxy-4-(5-methyl-4-{[(1S)-1-pyridin-3-ylbutyl]amino}pyrimidin-2-yl)phenyl]urea have been investigated in patent literature for potential therapeutic applications [].

(E)-2-Methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP)

Compound Description: MMPP functions as a selective inhibitor of the signal transducer and activator of transcription 3 (STAT3) pathway []. It has exhibited anti-inflammatory properties in various disease models [].

5-{3-[(2S)-2-{(3R)-3-hydroxy-4-[3-(trifluoromethyl)phenyl]butyl}-5-oxopyrrolidin-1-yl]propyl}thiophene-2-carboxylate (PF-04475270)

Compound Description: PF-04475270 is an EP4 agonist investigated for its intraocular pressure-lowering effects []. Notably, it exhibits time-dependent sensitization in its pharmacodynamic profile [].

1-(2-(1'-Neopentylspiro[indoline-3,4'-piperidine]-1-yl)phenyl)-3-(4-(trifluoromethoxy)phenyl)urea

Compound Description: This compound is a potent, selective, and orally bioavailable antagonist of the P2Y1 receptor [].

4-(3-Fluoro-5-{[4-(2-methyl-1H-imidazol-1-yl)benzyl]oxy}phenyl)tetrahydro-2H-pyran-4-carboxamide

Compound Description: This molecule acts as an orally active 5-lipoxygenase inhibitor [].

(S)-1-cyanobutane-2-yl (s)-1-(3-(3-(3-methoxy-4-(oxazol-yl)phenyl)ureido)phenyl) ethyl carbamate

Compound Description: This compound and its polymorphic forms are the subject of patent literature, highlighting its potential therapeutic relevance [].

cis-N-(1-Benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide (YM-09151-2)

Compound Description: YM-09151-2 exhibits potent neuroleptic activity [, ]. Its mechanism of action involves the inhibition of apomorphine-induced stereotyped behavior in rats [].

3-Methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide (APD791)

Compound Description: APD791 is a novel, highly selective 5-hydroxytryptamine 2A (5-HT2A) receptor inverse agonist with potential for treating arterial thrombosis [, ].

N-(5-tert-Butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220)

Compound Description: AC220 is a potent, selective, and efficacious inhibitor of FMS-like tyrosine kinase-3 (FLT3) [, ]. It has demonstrated potential in treating acute myeloid leukemia (AML) and is currently undergoing phase II clinical trials [].

Properties

CAS Number

1211801-96-5

Product Name

1-Benzyl-3-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)urea

IUPAC Name

1-benzyl-3-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]urea

Molecular Formula

C19H21N3O3

Molecular Weight

339.395

InChI

InChI=1S/C19H21N3O3/c1-25-17-12-15(9-10-16(17)22-11-5-8-18(22)23)21-19(24)20-13-14-6-3-2-4-7-14/h2-4,6-7,9-10,12H,5,8,11,13H2,1H3,(H2,20,21,24)

InChI Key

HFRRGGDAUIJOQP-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)NC(=O)NCC2=CC=CC=C2)N3CCCC3=O

Solubility

soluble

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.